molecular formula C16H12N2 B1201765 5-Methylindolo[3,2-c]quinoline

5-Methylindolo[3,2-c]quinoline

Cat. No.: B1201765
M. Wt: 232.28 g/mol
InChI Key: GLYLOCYYFNTVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylindolo[3,2-c]quinoline is a natural product found in Cryptolepis sanguinolenta with data available.

Scientific Research Applications

  • G-Quadruplex Stabilization

    • 5-Methylindolo[3,2-c]quinolines (IQcs) have been shown to bind effectively to human telomeric G-quadruplexes, a structure in DNA with implications for cancer research. These compounds exhibit potent and selective stabilization capabilities, making them of interest for antiproliferative studies against malignant cell lines (Lavrado et al., 2015).
  • Anticancer Nanoformulations

    • Neocryptolepine derivatives, including 5-Methylindolo[3,2-c]quinoline, have shown significant anticancer activity. To improve their solubility and bioavailability, these compounds have been encapsulated in mesoporous silica oxide nanoemulsions, enhancing their potential as effective anticancer drug systems (El Sayed et al., 2022).
  • Near-Infrared Absorption Dyes

    • This compound derivatives have been developed as novel near-infrared absorption dyes. Their synthesis involves a one-pot protocol, and the dyes show potential for applications in various fields due to their unique absorption properties (Fujii et al., 2019).
  • Drug Discovery Scaffolds

    • Indoloquinolines, including this compound, are identified as promising scaffolds in drug discovery. Extracted from traditional medicinal plants, these compounds exhibit a broad spectrum of biological activities, including antiparasitic and anticancer properties, making them a focus for the synthesis and evaluation of numerous analogs (Lavrado et al., 2010).
  • DNA Interaction and Antitumor Activity

    • Synthesis of this compound and its analogs have been studied for their DNA interaction capabilities and antitumor activities. The structural modifications of these compounds influence their biological activities, making them significant in the field of medicinal chemistry (Peczyńska-Czoch et al., 1994).
  • Synthetic Methods Development

    • The development of new synthetic methods for fused tri- and tetracyclic heterocycles, including this compound, has been explored. These methods are significant for the production of compounds with antiviral and DNA intercalating properties (Engqvist & Bergman, 2004).

Properties

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

5-methylindolo[3,2-c]quinoline

InChI

InChI=1S/C16H12N2/c1-18-10-13-11-6-2-4-8-14(11)17-16(13)12-7-3-5-9-15(12)18/h2-10H,1H3

InChI Key

GLYLOCYYFNTVGX-UHFFFAOYSA-N

SMILES

CN1C=C2C3=CC=CC=C3N=C2C4=CC=CC=C41

Canonical SMILES

CN1C=C2C3=CC=CC=C3N=C2C4=CC=CC=C41

Synonyms

isocryptolepine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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